Gentamicin is an aminoglycoside antibiotic, produced by the fermentation of Micromonospora purpurea. [, ] It is classified as a broad-spectrum antibiotic, exhibiting bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria. [, , ] In scientific research, Gentamicin serves as a valuable tool in various applications, including in vitro and in vivo studies.
Molecular Structure Analysis
Gentamicin is a complex mixture of three major components: gentamicin C1, gentamicin C1a, and gentamicin C2. [] Each component possesses a unique molecular structure with aminocyclitol rings linked to amino sugars. [] This complex structure contributes to its binding affinity for the bacterial ribosome, ultimately inhibiting protein synthesis.
Mechanism of Action
Gentamicin exerts its bactericidal effect by binding to the 30S subunit of bacterial ribosomes. [] This binding interferes with the initiation complex formation during protein synthesis, leading to misreading of mRNA and the production of nonfunctional proteins. [] Ultimately, this disruption of protein synthesis results in bacterial cell death.
Physical and Chemical Properties Analysis
Gentamicin is a water-soluble, basic compound. [] While this review doesn't provide an in-depth analysis of its physical and chemical properties, it recognizes their importance in its various applications, such as its stability in different solutions and its ability to be incorporated into various delivery systems. [, ]
Applications
In vitro Antimicrobial Susceptibility Testing: Gentamicin is routinely used in laboratory settings to determine the susceptibility of bacterial isolates to this antibiotic. [, , , , ] This information guides clinicians in selecting appropriate antibiotic therapy.
Treatment of Bacterial Infections (in vivo models): Research utilizes Gentamicin in animal models to investigate its efficacy against various bacterial infections, including urinary tract infections, bacteremia, endocarditis, and meningitis. [, , , , ]
Combination Therapy Studies: Researchers explore the synergistic effects of Gentamicin with other antibiotics, such as vancomycin, rifampin, and beta-lactams. [, , , , , ] These studies aim to identify more effective treatment strategies for multi-drug resistant infections.
Local Drug Delivery Systems: Gentamicin is incorporated into various delivery systems, like bone cement, polymethylmethacrylate beads, and chitosan coatings, for targeted delivery to infection sites. [, , , ] This approach aims to achieve high local drug concentrations while minimizing systemic toxicity.
Ototoxicity Research: Gentamicin's ototoxic effects are well-documented. Researchers use animal models, particularly guinea pigs, to study the mechanisms of Gentamicin-induced hearing loss and potential protective strategies. [, , , , ]
Nephrotoxicity Research: Similar to its ototoxic effects, Gentamicin can also induce nephrotoxicity. Animal models, especially rats, are used to investigate the mechanisms of Gentamicin-induced kidney damage and to evaluate potential nephroprotective agents. [, , , , , ]
Cellular Studies: Gentamicin is employed in cell culture studies to eliminate extracellular bacteria in the gentamicin protection assay. [] This assay allows researchers to study the intracellular survival and replication of bacteria within host cells.
Related Compounds
Kanamycin
Compound Description: Kanamycin is an aminoglycoside antibiotic, similar to gentamicin, that functions by inhibiting bacterial protein synthesis. It is mentioned in the context of ototoxicity research, specifically regarding its similar effects on hearing in mammals and birds. []
Relevance: Kanamycin serves as a relevant comparison to gentamicin due to their shared classification as aminoglycosides and their comparable ototoxic effects. Both compounds exhibit similar mechanisms of action and potential for causing hearing loss. []
Streptomycin
Compound Description: Streptomycin is another aminoglycoside antibiotic that shares structural and functional similarities with gentamicin. Like gentamicin and kanamycin, it is known to cause ototoxicity in mammals and birds. []
Relevance: Streptomycin's inclusion highlights the broader class of aminoglycoside antibiotics and their common ototoxic potential. The research emphasizes that the insensitivity of chicken embryos to gentamicin's ototoxicity is not unique, as they also demonstrate insensitivity to kanamycin and streptomycin. This suggests a common underlying mechanism related to aminoglycoside ototoxicity in this developmental stage. []
Vancomycin
Compound Description: Vancomycin is a glycopeptide antibiotic frequently used in combination with gentamicin, particularly for treating infections like methicillin-resistant Staphylococcus aureus (MRSA) infections. [, , , ]
Daptomycin
Compound Description: Daptomycin is a cyclic lipopeptide antibiotic considered a potential alternative to the vancomycin and gentamicin combination for treating MRSA infections. [, ]
Relevance: Daptomycin's emergence as a treatment option for MRSA infections underscores the ongoing search for effective alternatives to gentamicin, especially when considering its potential side effects. The research investigates daptomycin's efficacy and compares it to the established vancomycin and gentamicin combination therapy. [, ]
Ceftriaxone
Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic often used in combination with gentamicin for treating multi-drug resistant Neisseria gonorrhoeae infections. []
Relevance: Ceftriaxone's use alongside gentamicin in combating multi-drug resistant gonorrhea highlights the need for combination therapies to overcome antibiotic resistance. This combination demonstrates synergistic effects against certain resistant strains, improving treatment efficacy. []
Ertapenem
Compound Description: Ertapenem, a carbapenem antibiotic, presents another potential combination partner for gentamicin, particularly in treating multi-drug resistant Neisseria gonorrhoeae infections. []
Relevance: Similar to ceftriaxone, ertapenem's inclusion underscores the importance of exploring different antibiotic combinations to address gentamicin resistance effectively. This research specifically investigates its synergistic potential when combined with gentamicin. []
Azithromycin
Compound Description: Azithromycin is a macrolide antibiotic also investigated as a potential combination therapy partner for gentamicin in managing multi-drug resistant Neisseria gonorrhoeae. []
Relevance: Like ceftriaxone and ertapenem, azithromycin is explored for its ability to enhance gentamicin's efficacy against resistant gonorrhea strains. This research highlights the ongoing efforts to combat antibiotic resistance through synergistic drug combinations. []
Tobramycin
Compound Description: Tobramycin, belonging to the aminoglycoside class, is directly compared to gentamicin in terms of its effectiveness against Pseudomonas aeruginosa infections. [, ]
Relevance: The comparative studies between tobramycin and gentamicin provide insight into their relative effectiveness against specific bacterial species. While both belong to the same antibiotic class, they might exhibit varying degrees of potency and efficacy against specific pathogens. [, ]
Carbenicillin
Compound Description: Carbenicillin is a carboxypenicillin antibiotic investigated for its potential synergistic effects when combined with either gentamicin or tobramycin against Pseudomonas aeruginosa. []
Relevance: The research explores carbenicillin as a potential partner drug to enhance the effectiveness of aminoglycosides like gentamicin and tobramycin. This highlights the importance of investigating combination therapies to combat bacterial infections effectively. []
Clindamycin
Compound Description: Clindamycin, a lincosamide antibiotic, has been historically used in combination with gentamicin for treating intra-abdominal and female genital tract infections. [, ]
Relevance: While the research acknowledges the past use of clindamycin and gentamicin combinations, it also presents findings suggesting that alternative regimens might be equally effective. This emphasizes the need to continuously re-evaluate established treatment protocols based on emerging evidence. [, ]
Metronidazole
Compound Description: Metronidazole, a nitroimidazole antibiotic, is another agent previously used in combination with gentamicin for specific infection types. [, ]
Relevance: Similar to clindamycin, the research includes metronidazole to illustrate the evolving landscape of antibiotic treatment strategies. The findings suggest that while metronidazole and gentamicin combinations have been used historically, alternative options may provide comparable efficacy. [, ]
Cefoxitin
Compound Description: Cefoxitin, a second-generation cephalosporin antibiotic, was investigated as a potential alternative to clindamycin when used in combination with gentamicin. []
Relevance: The study's comparison of cefoxitin and gentamicin combinations to clindamycin and gentamicin highlights the ongoing search for equally effective and potentially less toxic treatment options. []
Ceftizoxime
Compound Description: Ceftizoxime, a third-generation cephalosporin antibiotic, was studied for its efficacy as a standalone treatment option compared to the combination of clindamycin and gentamicin. []
Relevance: Including ceftizoxime as a potential alternative to the clindamycin and gentamicin combination underscores the research's focus on identifying equally effective monotherapy options to potentially minimize antibiotic exposure and reduce side effects. []
Rifampin
Compound Description: Rifampin, a rifamycin antibiotic, is often included in treatment recommendations for staphylococcal prosthetic valve endocarditis (PVE) despite limited clinical evidence supporting its benefit when used in conjunction with gentamicin. []
Relevance: The research critically examines the dogma surrounding rifampin and gentamicin use in staphylococcal PVE. The findings challenge the current guidelines by highlighting the lack of robust clinical data supporting their combined use and drawing attention to their potential for additive toxicity. []
Polyaspartic Acid
Compound Description: Polyaspartic acid is a biodegradable polyanion investigated for its potential to reduce the nephrotoxicity induced by aminoglycosides like gentamicin. []
Relevance: Unlike the other compounds listed, polyaspartic acid is not an antibiotic. Instead, it represents a potential protective agent against gentamicin-induced kidney damage. The research suggests that polyaspartic acid might achieve this protective effect by binding to gentamicin within lysosomes, preventing the cascade of events that lead to nephrotoxicity. []
Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GEBR-7b is a phosphodiesterase-4 (PDE4) inhibitor that stops or slows the hydrolysis of cAMP. It improves spatial and object recognition memory in late-phase consolidation processes, and increases the level of
cAMP in the hippocampus without affecting the level of Aβ.
Gefarnate is an organic molecular entity. Gefarnate has been investigated for the treatment and prevention of Stomach Ulcer, Duodenal Ulcer, and Cardio-cerebrovascular Disease. A water insoluble terpene fatty acid used in the treatment of gastrointestinal ulcers; it facilitates the healing and function of mucosal tissue.
Gemcabene is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C). Gemcabene is a dialkyl ether dicarboxylic acid with antihyperlipidemic activity. In animal models gemcabene increased high density lipoprotein (HDL) cholesterol levels and increased HDL particle size. Low-density lipoprotein cholesterol, trigylcerides, and apolipoprotein C-III levels were decreased as well. In human test subjects, the HDL lowering effect of gemcabene was only seen in patients with high (>200 mg/dl) levels of triglycerides.
It has been estimated that 5-10% of adults globally suffer from chronic cough, which is defined as a cough lasting longer than eight weeks. A subset of these patients remain symptomatic despite thorough investigation and treatment, termed refractory chronic cough (RCC) if they have a cough that does not respond to conventional treatment or unexplained chronic cough (UCC) when no diagnosable cause for the cough can be determined. Existing treatments for chronic cough have been associated with considerable side effects, in particular opioids such as [codeine] or [dextromethorphan]. Gefapixant is a novel antagonist of the P2X3 receptor that works to reduce the cough reflex in patients with chronic cough. It received approval in both Japan and Switzerland in 2022 for the treatment of adult patients with RCC and UCC, and received subsequent approval in the EU in September 2023 for the same indications. It is the first therapy to be approved for the treatment of RCC or UCC in the EU.
Gemeprost is an aliphatic alcohol. Gemeprost is a prostaglandin E1 (PGE1) analog and antiprogestogen used for preoperative dilation of the cervix before surgical abortion. It is available as vaginal suppositories and also used in combination with the antiprogestin and mifepristone for termination of 1st- and 2nd-trimester pregnancy. It is not FDA-approved but available in Japan marketed as Preglandin.